molecular formula C18H15F3N6O2 B214028 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

カタログ番号 B214028
分子量: 404.3 g/mol
InChIキー: MTKSDWDPAYDWPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as DFP-10917, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of cancer.

作用機序

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a selective inhibitor of PLK1, a protein that is essential for proper cell division. PLK1 is overexpressed in many types of cancer and plays a critical role in tumor growth and progression. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide binds to the ATP-binding pocket of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have potent antiproliferative activity against a variety of cancer cell lines. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit tumor growth in animal models of cancer. However, the biochemical and physiological effects of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide on normal cells and tissues are not well understood and require further investigation.

実験室実験の利点と制限

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of PLK1, which makes it a valuable tool for studying the role of PLK1 in cancer biology. In addition, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have antiproliferative activity against a variety of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation.
One limitation of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is that its biochemical and physiological effects on normal cells and tissues are not well understood. In addition, the pharmacokinetics and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in vivo have not been fully characterized, which limits its potential as a therapeutic agent.

将来の方向性

There are several future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. First, further studies are needed to investigate the biochemical and physiological effects of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide on normal cells and tissues. Second, the pharmacokinetics and toxicity of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in vivo need to be fully characterized to determine its potential as a therapeutic agent. Third, studies are needed to investigate the efficacy of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in combination with other anticancer agents. Fourth, the role of PLK1 in cancer biology needs to be further elucidated to identify potential biomarkers for patient selection and to develop personalized treatment strategies. Finally, further studies are needed to investigate the potential of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide as a therapeutic agent for other diseases beyond cancer, such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. Further research is needed to fully characterize its pharmacokinetics and toxicity, as well as its potential as a therapeutic agent for other diseases.

合成法

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide was synthesized using a multi-step synthetic route. The first step involved the preparation of 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which was then converted to the corresponding acid chloride. The acid chloride was then reacted with N-(1,5-dimethyl-1H-pyrazol-4-yl)methylamine to yield the final compound, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. The synthesis method has been reported in detail in a publication by the developers of the compound.

科学的研究の応用

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of a protein called Polo-like kinase 1 (PLK1), which plays a critical role in cell division. Inhibition of PLK1 leads to cell cycle arrest and ultimately cell death.

特性

製品名

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

分子式

C18H15F3N6O2

分子量

404.3 g/mol

IUPAC名

N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15F3N6O2/c1-10-11(9-23-26(10)2)8-22-17(28)13-7-16-24-12(14-4-3-5-29-14)6-15(18(19,20)21)27(16)25-13/h3-7,9H,8H2,1-2H3,(H,22,28)

InChIキー

MTKSDWDPAYDWPH-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

正規SMILES

CC1=C(C=NN1C)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。